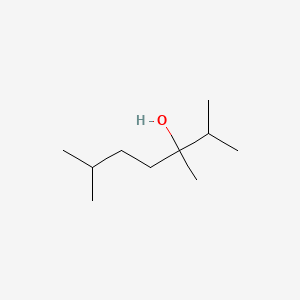
2,3,6-Trimethylheptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trimethylheptan-3-ol is an organic compound classified as an alcohol. It is a branched-chain alcohol with the molecular formula C10H22O. This compound is characterized by the presence of three methyl groups attached to a heptane backbone, with a hydroxyl group (-OH) at the third carbon position. The structure of this compound contributes to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Trimethylheptan-3-ol can be synthesized through various organic synthesis methods. One common approach involves the hydrolysis of corresponding alkyl halides. For instance, the reaction of 2,3,6-trimethylheptane with a strong base like potassium hydroxide (KOH) in an aqueous solution can yield this compound through a nucleophilic substitution mechanism .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of ketones or aldehydes. This process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired alcohol product.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2,3,6-Trimethylheptan-3-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethylheptan-3-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trimethylpentan-3-ol
- 2,3,5-Trimethylhexan-3-ol
- 2,3,6-Trimethylheptane
Uniqueness
2,3,6-Trimethylheptan-3-ol is unique due to its specific branching pattern and the position of the hydroxyl group. This structural arrangement imparts distinct chemical and physical properties, differentiating it from other similar compounds. For example, the presence of three methyl groups at specific positions on the heptane backbone influences its boiling point, solubility, and reactivity compared to other branched alcohols .
Properties
CAS No. |
58046-40-5 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,3,6-trimethylheptan-3-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-7-10(5,11)9(3)4/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
BAZNZYUOJWCTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















